molecular formula C31H33N3O3 B11126791 2-{1-[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide

2-{1-[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B11126791
M. Wt: 495.6 g/mol
InChI Key: ORAPXIZKTBLNSG-GHRIWEEISA-N
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Description

2-{1-[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Enoyl Group: The enoyl group is formed through an aldol condensation reaction.

    Final Coupling: The final step involves coupling the intermediate with 3,4-dimethylaniline under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core.

    Reduction: Reduction reactions can target the enoyl group or the quinoxaline core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as an antimicrobial agent, it may target bacterial cell walls or enzymes. If used in medicine, it could interact with specific receptors or enzymes in the body. The exact molecular targets and pathways would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline cores, such as 2,3-diphenylquinoxaline.

    Enoyl Compounds: Compounds with similar enoyl groups, such as cinnamoyl derivatives.

    tert-Butylphenyl Compounds: Compounds with similar tert-butylphenyl groups, such as 4-tert-butylphenol.

Uniqueness

What sets 2-{1-[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C31H33N3O3

Molecular Weight

495.6 g/mol

IUPAC Name

2-[1-[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C31H33N3O3/c1-20-10-16-24(18-21(20)2)32-28(35)19-27-30(37)33-25-8-6-7-9-26(25)34(27)29(36)17-13-22-11-14-23(15-12-22)31(3,4)5/h6-18,27H,19H2,1-5H3,(H,32,35)(H,33,37)/b17-13+

InChI Key

ORAPXIZKTBLNSG-GHRIWEEISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)/C=C/C4=CC=C(C=C4)C(C)(C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C=CC4=CC=C(C=C4)C(C)(C)C)C

Origin of Product

United States

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